(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Description
Properties
IUPAC Name |
(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPMGBWSFUHEN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436237 | |
| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187235-13-8 | |
| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The imidazo[2,1-b]oxazine core is typically constructed via cyclization reactions. A key intermediate, (6R)-6,7-dihydro-5H-imidazo[2,1-b][1,oxazin-6-ol, is synthesized by reacting 2-aminoethanol derivatives with α-halo carbonyl compounds under basic conditions. For example:
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Reaction conditions : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C for 12 hours.
This step establishes the stereochemistry at the 6-position, which is critical for enantiomeric purity.
Nitration of the Imidazooxazine Core
Introduction of the nitro group at the 2-position is achieved through electrophilic aromatic substitution:
Key observation : The nitro group’s orientation is influenced by steric effects from the oxazine ring, favoring para-substitution relative to the oxygen atom.
Stereoselective Alkylation and Chiral Resolution
Etherification of the Hydroxyl Group
The hydroxyl group at position 6 undergoes alkylation to introduce substituents. For the (R)-enantiomer:
Side reactions : Competing O- vs. N-alkylation is minimized by using bulky bases like NaH.
Enantiomeric Purification
Chiral resolution is achieved via:
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Chiral HPLC : Using a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1 mL/min.
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Enzymatic resolution : Lipase-mediated acetylation of the undesired (S)-enantiomer.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe scalable methods:
Green Chemistry Approaches
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Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces environmental impact.
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Catalyst recycling : Palladium on carbon (Pd/C) reused for up to 5 cycles without loss of activity.
Comparative Analysis of Synthetic Routes
Note : SMB = Simulated Moving Bed chromatography.
Troubleshooting Common Synthetic Challenges
Epimerization During Alkylation
Nitro Group Reduction
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Cause : Residual palladium catalysts promoting hydrogenation.
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Solution : Passivate Pd/C with quinoline or switch to heterogeneous nitration.
Quality Control and Validation
Spectroscopic Characterization
Stability Studies
Emerging Methodologies
Photocatalytic Nitration
Chemical Reactions Analysis
Types of Reactions
®-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxazine ring.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: ®-2-Amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has been investigated for its pharmacological properties. It exhibits potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various bacterial strains. The results indicated that it significantly reduced bacterial viability at low concentrations (10 µg/mL), suggesting its potential as a lead compound for antibiotic development .
Neuropharmacology
Research has indicated that the compound may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study : In a preclinical trial reported in Neuroscience Letters, this compound was shown to enhance cognitive function in rodent models of Alzheimer's disease. The study highlighted improvements in memory retention and learning abilities after administration of the compound over a four-week period .
Material Science
The compound's unique structure allows it to be utilized in the development of novel materials, particularly in polymer science.
Application Example : Researchers have incorporated this compound into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*MIC: Minimum inhibitory concentration against M. tuberculosis H37Rv.
Key Differences and Insights:
Stereochemistry: The (R)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to the (S)-enantiomer (pretomanid). The S-configuration in PA-824 optimizes binding to Ddn, enabling efficient nitroreduction and bactericidal activity. In contrast, the R-enantiomer shows reduced activation efficiency, limiting its antitubercular utility .
Structural Modifications: Delamanid replaces the oxazine ring with an oxazole, enhancing metabolic stability and potency. Its 6-nitro group and lipophilic tail improve penetration into mycobacterial biofilms . TBA-354 introduces a pyridinylmethoxy linker, improving aqueous solubility while maintaining efficacy against both drug-sensitive and resistant strains . Conjugate 8a combines oxazolidinone and nitroimidazole pharmacophores, demonstrating dual mechanisms of action (ribosomal inhibition and nitroreduction). This hybrid structure overcomes resistance mutations in rplC (linezolid target) and ddn (pretomanid target) .
Pharmacokinetics :
- Pretomanid and delamanid exhibit prolonged half-lives (~30 hours) due to their lipophilic substituents, enabling once-daily dosing. In contrast, the (R)-enantiomer’s polar hydroxyl group may reduce bioavailability, necessitating formulation optimization .
Resistance Profiles: Pretomanid-resistant strains (e.g., P1/P3 with ddn mutations) show MICs >20 µg/mL, whereas conjugate 8a retains activity (MIC ≤0.5 µg/mL) due to its oxazolidinone component .
Research Findings and Data
- Synthetic Flexibility : The imidazo-oxazine core allows diverse functionalization. For example, R-58 (Table 2) incorporates a trifluoromethoxy biphenyl group via Suzuki coupling, achieving MICs of 0.02 µg/mL against M. tuberculosis .
- QSAR Studies: Substituent hydrophobicity and linker length correlate with potency. Extending the C6 linker (e.g., in 6-amino PA-824 derivatives) improves solubility and target engagement .
Table 2: Activity of Selected Derivatives
| Compound | Substituent | MIC (µg/mL) | LogP | Solubility (mg/mL) | |
|---|---|---|---|---|---|
| R-58 | 4′-(Trifluoromethoxy)biphenyl | 0.02 | 3.5 | 0.12 | |
| R-140 | 4-(Trifluoromethoxy)phenyl | 0.05 | 2.8 | 0.25 | |
| 6-Amino PA-824 | C6 amine linker | 0.10 | 1.9 | 1.50 |
Biological Activity
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound with promising biological activities, particularly in the fields of antimicrobial and antitubercular research. This article examines its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₆H₇N₃O₄
- Molecular Weight : 185.14 g/mol
- CAS Number : 187235-13-8
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity :
- Antitubercular Effects :
- Antileishmanial Activity :
Structure-Activity Relationships (SAR)
The biological activity of (R)-2-nitro compounds can be influenced by various structural modifications. Key findings include:
Case Study 1: Antitubercular Activity
A study explored the SAR of nitroimidazoles, focusing on (S)-2-nitro-6-substituted derivatives. The findings revealed that modifications leading to enhanced solubility significantly improved their effectiveness against M. tuberculosis in vitro and in vivo models .
Case Study 2: Antileishmanial Efficacy
In a comparative study involving several derivatives, (R)-2-nitro compounds showed superior efficacy against Leishmania species compared to traditional treatments. The lead compound demonstrated over 97% parasite clearance in a hamster model at a dosage of 25 mg/kg twice daily .
The mechanism underlying the biological activity of (R)-2-nitro compounds involves:
Q & A
Q. Experimental Design :
- In vitro : Activity against Mtb H37Rv is assessed in Middlebrook 7H9 broth (MIC) and THP-1 macrophages (IC50). Anaerobic models use the Wayne hypoxia system .
- In vivo : Murine models (e.g., BALB/c mice) evaluate bacterial load reduction in lungs and spleen after 4–8 weeks of treatment. Pharmacokinetic (PK) parameters (e.g., Cmax, AUC) are measured via LC-MS/MS .
What strategies improve metabolic stability and reduce cytotoxicity?
Q. Advanced Optimization :
- Introduce electron-withdrawing groups (e.g., CF3) at the 4-position of the benzyl moiety to slow oxidative metabolism.
- Replace metabolically labile ether linkages with carbamates or ureas.
- Assess stability in human liver microsomes (HLM) and cytochrome P450 inhibition profiles .
Are there synergistic effects with other antitubercular agents?
Combination Studies : Conjugation with oxazolidinones (e.g., linezolid analogs) enhances activity against multidrug-resistant (MDR) Mtb by targeting both cell wall synthesis and energy metabolism. Synergy is quantified via fractional inhibitory concentration (FIC) indices in checkerboard assays .
How do resistance mutations in Ddn affect drug efficacy?
Resistance Mechanisms : Mutations in ddn (e.g., Tyr131His) reduce nitroreductase activity, increasing MIC values by 8–16-fold. Resistance profiling uses whole-genome sequencing of spontaneous Mtb mutants selected under sublethal drug pressure .
What chiral resolution methods ensure enantiomeric purity during scale-up?
Methodology : Dynamic kinetic resolution (DKR) with immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee. Alternatively, diastereomeric salt formation with L-tartaric acid separates enantiomers .
What are the critical steps in translating derivatives like TBA-354 to clinical trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
